Summary of Application: This compound is used in the creation of recyclable thermoset materials for applications in plastics, composites, coatings, and adhesives . The epoxy-amine-dioxazaborocane thermoset materials can be synthesized via a single stage mixing and casting process .
Methods of Application: The polymerization of liquid epoxy resins and aliphatic amines in the presence of an n-butyl diboronic ester delivers epoxy-amine-dioxazaborocane materials with tunable physical properties .
Results: The thermoset can be mechanically recycled and reprocessed, with retention of Young’s modulus and ultimate tensile strength . An efficient and low-cost process for the chemical recycling, disassembly, and dissolution of the thermoset is demonstrated .
Summary of Application: 4,4’-Methylenebis-cyclohexanamine is introduced as a potential shale inhibitor in high-performance water-based drilling fluid .
Methods of Application: The inhibitive properties of the amine compound were evaluated using bentonite inhibition test, shale cuttings hot-rolling dispersion test, linear swelling test, and pressure transmission test .
Results: The compound can inhibit shale hydration and dispersion effectively, and prevent pressure transmission to a certain extent, performing better than that of polyether diamine . It provides reliable thermal stability as high as 220°C, preserving the benefits of high-temperature wells application .
Summary of Application: 4,4’-Methylenedicyclohexanamine is used as a curing agent for epoxy resins . These resins are used in a variety of applications including coatings, adhesives, and composite materials .
Methods of Application: The compound is mixed with the epoxy resin in a specific ratio. The mixture is then heated to initiate the curing process .
Results: The resulting material has excellent mechanical properties, chemical resistance, and dimensional stability .
Summary of Application: This compound is used in the production of polyurethane foams . These foams are used in a variety of applications including insulation, cushioning, and packaging .
Methods of Application: The compound is mixed with a polyol and a blowing agent. The mixture is then heated to initiate the foaming process .
Results: The resulting foam has excellent insulating properties, flexibility, and resilience .
4,4'-Methylenedicyclohexanamine, also known as 4,4'-Diaminodicyclohexylmethane, is an organic compound with the molecular formula and a molecular weight of approximately 210.36 g/mol. It is classified as a diamine and is primarily recognized for its application as a curing agent in epoxy resins, particularly in the coatings, adhesives, sealants, and elastomers (CASE) sectors. The compound typically appears as a yellowish solid or a brown paste and is produced through the hydrogenation of methylenedianiline, resulting in a mixture of isomers: trans-trans, cis-trans, and a smaller amount of cis-cis .
4,4'-Methylenedicyclohexanamine exhibits various chemical reactivity profiles. It can neutralize acids in weakly exothermic reactions to form salts and water. The compound may also react with phosgene to yield cycloaliphatic diisocyanates, which are precursors for polyurethanes. Additionally, it has been noted to be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
The synthesis of 4,4'-Methylenedicyclohexanamine primarily involves the hydrogenation of methylenedianiline. The process typically yields a mixture of stereoisomers: trans-trans (major), cis-trans (intermediate), and cis-cis (minor). The reaction conditions can be optimized to favor the desired isomeric form depending on the application requirements .
This compound finds extensive use in various industrial applications:
Research into the interactions of 4,4'-Methylenedicyclohexanamine with other chemicals indicates that it may generate flammable hydrogen gas when combined with strong reducing agents like hydrides. Its reactivity profile also suggests careful handling due to potential incompatibilities with various functional groups . Studies have shown that its stability can be affected by exposure to air and light.
Several compounds share structural similarities with 4,4'-Methylenedicyclohexanamine. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,6-Hexanediamine | C6H16N2 | Shorter carbon chain; used in polyamide synthesis |
3,3'-Diaminodiphenylmethane | C13H14N2 | Aromatic structure; utilized in epoxy resin formulations |
2-Ethyl-1-hexylamine | C8H19N | Aliphatic amine; serves different applications |
4-Methyl-1-pentylamine | C6H15N | Different branching; used in specialty chemical applications |
4,4'-Methylenedicyclohexanamine stands out due to its specific application as a curing agent for epoxy resins and its unique structural configuration that allows for high-temperature resistance and inhibitive properties in shale applications .
4,4'-Methylenedicyclohexanamine emerged as a significant compound in polymer chemistry through the advancement of hydrogenation techniques applied to aromatic diamines. The compound is primarily produced through the hydrogenation of 4,4'-methylenedianiline (MDA), converting aromatic rings to cyclohexyl structures while preserving the methylene bridge and amino functional groups. This transformation represents an important milestone in developing cycloaliphatic diamines with enhanced properties compared to their aromatic counterparts.
Early applications focused on its utility as an epoxy curing agent, where its cycloaliphatic structure provided advantages in chemical resistance and stability. Research gradually expanded to explore its role in network formation, cross-linking mechanisms, and structure-property relationships in polymer systems. The development of specialized analytical techniques facilitated deeper understanding of PACM's behavior in complex polymer networks, leading to more sophisticated applications.
PACM holds considerable importance in polymer chemistry due to its unique structural characteristics and versatile reactivity. As a cycloaliphatic diamine, it occupies a critical position between highly reactive aliphatic diamines and less reactive aromatic diamines, offering an optimal balance of processing characteristics and performance properties.
In epoxy systems, PACM creates networks with exceptional chemical resistance, mechanical properties, and thermal stability. These attributes make PACM-cured epoxies particularly valuable for demanding applications such as industrial flooring, protective coatings, and composite materials. Research has demonstrated that molecular weight between cross-links (Mc) in PACM-cured networks significantly influences swelling behavior, glass transition temperature, and mechanical performance.
The compound also serves as a key building block in polyamide synthesis and polyurethane production. Research on PA6I/PACM copolymers has revealed interesting properties, including permanent non-crystalline characteristics and excellent light transmittance when PACM content reaches approximately 20 mol%.
4,4'-Methylenedicyclohexanamine appears under multiple designations in scientific literature, reflecting its complex structure and various applications. Its IUPAC name is 4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine, precisely describing the molecular arrangement of amino groups at para positions on cyclohexyl rings connected by a methylene bridge.
Common synonyms include:
The molecular formula is C₁₃H₂₆N₂ with a molecular weight of 210.36 g/mol. Structurally, PACM belongs to the class of cycloaliphatic diamines, distinguished by amino groups attached to non-aromatic cyclohexyl rings. This structural arrangement results in significant stereoisomerism, with commercial PACM typically comprising a mixture of trans-trans, cis-trans, and cis-cis isomers.
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard